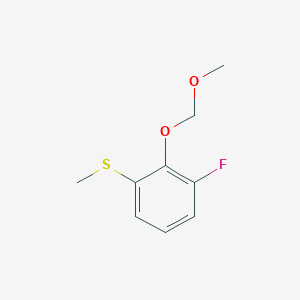

1-Fluoro-2-(methoxymethoxy)-3-(methylthio)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-2-(methoxymethoxy)-3-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO2S/c1-11-6-12-9-7(10)4-3-5-8(9)13-2/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJPPIHRAWZQBGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C=CC=C1SC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthetic Analysis and Synthetic Methodologies for 1 Fluoro 2 Methoxymethoxy 3 Methylthio Benzene

Strategic Disconnections and Identification of Key Precursors

A retrosynthetic analysis of 1-Fluoro-2-(methoxymethoxy)-3-(methylthio)benzene suggests several potential disconnections. The methoxymethoxy (MOM) group is a common protecting group for phenols, indicating that a key precursor is likely 2-fluoro-6-(methylthio)phenol. The carbon-sulfur bond of the methylthio group could be formed through various methods, including the reaction of a suitable electrophile with a thiolate. The fluorine atom can be introduced through several established fluorination techniques.

Based on these considerations, a plausible retrosynthetic pathway is outlined below:

| Target Molecule | Key Disconnections | Potential Precursors |

|---|---|---|

| This compound | C-O (MOM ether) | 2-Fluoro-6-(methylthio)phenol |

| 2-Fluoro-6-(methylthio)phenol | C-S (Thioether) | 2-Fluoro-6-mercaptophenol or a corresponding halide/diazonium salt |

| 2-Fluoro-6-(methylthio)phenol | C-F (Aryl fluoride) | 2-Amino-6-(methylthio)phenol |

Methodologies for Regioselective Introduction of the Fluorine Atom onto the Benzene (B151609) Ring

The regioselective introduction of a fluorine atom onto a benzene ring is a critical step in the synthesis of the target molecule. Several methodologies can be employed, each with its own advantages and limitations.

Electrophilic Fluorination Approaches

Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source. wikipedia.org For a precursor such as 2-(methylthio)phenol, the hydroxyl and methylthio groups are ortho, para-directing. Therefore, direct fluorination would likely lead to a mixture of isomers, with fluorination occurring at the positions activated by these groups. Reagents like Selectfluor™ (F-TEDA-BF4) are commonly used for the electrophilic fluorination of electron-rich aromatics, including phenols and their derivatives. wikipedia.orgdigitellinc.com However, controlling the regioselectivity to achieve the desired 1-fluoro-2-hydroxy-3-(methylthio)benzene could be challenging due to the directing effects of the existing substituents.

Nucleophilic Aromatic Substitution (SNAr) Strategies for Fluorine Incorporation

Nucleophilic aromatic substitution (SNAr) is another powerful method for introducing a fluorine atom. wikipedia.org This reaction typically requires an aromatic ring activated by at least one strong electron-withdrawing group (EWG) positioned ortho or para to a good leaving group. chemistrysteps.commasterorganicchemistry.com In the context of synthesizing the target molecule, a precursor such as 1,2-dinitro-3-(methylthio)benzene could potentially undergo SNAr with a fluoride (B91410) source, where one of the nitro groups acts as the leaving group. The remaining nitro group would then need to be reduced to an amine and subsequently converted to a hydroxyl group. The success of this strategy is highly dependent on the activation provided by the EWGs and the stability of the intermediate Meisenheimer complex. chemistrysteps.com

Diazotization-based Fluorination Reactions and Modified Sandmeyer-type Processes

The Balz-Schiemann reaction is a classic and reliable method for the synthesis of aryl fluorides from anilines. wikipedia.orgtaylorfrancis.com This two-step process involves the diazotization of a primary aromatic amine, followed by the thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt. taylorfrancis.comscientificupdate.comorganic-chemistry.org For the synthesis of this compound, a suitable precursor would be 2-amino-6-(methylthio)phenol. This precursor would first be protected with a MOM group, followed by diazotization of the amino group and subsequent fluorination via the Balz-Schiemann reaction.

Modifications to the traditional Balz-Schiemann reaction have been developed to improve yields and safety, such as using different counterions like hexafluorophosphates (PF6⁻) or hexafluoroantimonates (SbF6⁻), or by performing the reaction in situ to avoid the isolation of potentially explosive diazonium salts. wikipedia.orgscientificupdate.com

| Fluorination Method | Description | Key Features |

|---|---|---|

| Electrophilic Fluorination | Reaction of an electron-rich aromatic ring with an electrophilic fluorine source. wikipedia.org | Often uses reagents like Selectfluor™. digitellinc.com Regioselectivity can be an issue. |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group on an activated aromatic ring by a nucleophile. wikipedia.org | Requires strong electron-withdrawing groups ortho or para to the leaving group. chemistrysteps.commasterorganicchemistry.com |

| Balz-Schiemann Reaction | Conversion of an aromatic amine to an aryl fluoride via a diazonium salt. wikipedia.orgtaylorfrancis.com | A reliable method, often with good yields. taylorfrancis.com Can be modified for improved safety and efficiency. wikipedia.orgscientificupdate.com |

Synthetic Routes to Incorporate the Methoxymethoxy Group

Protection of Phenolic Hydroxyl Groups as Methoxymethoxy Ethers

The methoxymethoxy (MOM) group is a widely used protecting group for alcohols and phenols due to its stability under a range of conditions and its relatively straightforward removal. wikipedia.orgadichemistry.com The protection of a phenolic hydroxyl group as a MOM ether is typically achieved by reacting the phenol (B47542) with methoxymethyl chloride (MOMCl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). wikipedia.org

Alternative, less hazardous reagents have been developed to avoid the use of the carcinogenic MOMCl. acs.org These include methoxymethyl acetate (B1210297) in the presence of a Lewis acid catalyst like zinc chloride, or using dimethoxymethane (B151124) with an acid catalyst. adichemistry.com The choice of reagent and conditions depends on the specific substrate and the presence of other functional groups.

The deprotection of MOM ethers is generally accomplished under acidic conditions. wikipedia.orgadichemistry.com For instance, treatment with a strong acid like hydrochloric acid or sulfuric acid in a protic solvent can efficiently cleave the MOM ether to regenerate the phenol. nih.gov

| Protection Reagent | Conditions | Deprotection |

|---|---|---|

| Methoxymethyl chloride (MOMCl) | N,N-diisopropylethylamine (DIPEA), Dichloromethane | Acidic conditions (e.g., HCl, H₂SO₄) nih.gov |

| Methoxymethyl acetate | Lewis acid (e.g., ZnCl₂) | Acidic conditions |

| Dimethoxymethane | Acid catalyst (e.g., P₂O₅, TfOH) adichemistry.com | Acidic conditions |

| Methoxymethyl-2-pyridylsulfide | AgOTf, NaOAc, THF acs.org | Acidic conditions |

Directed ortho-Metalation (DoM) and Lithiation Strategies Employing MOM Protection

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org The methoxymethyl (MOM) ether group is an effective directing group for this purpose. In the synthesis of this compound, the MOM group on the phenol directs the metalation to the adjacent ortho positions.

The retrosynthetic analysis begins by disconnecting the methylthio group, leading back to a key intermediate, 1-fluoro-2-(methoxymethoxy)benzene. This intermediate can be synthesized from 2-fluorophenol (B130384) by protection of the hydroxyl group with a MOM group.

Retrosynthetic Approach:

The key step in this synthetic route is the directed ortho-lithiation of 1-fluoro-2-(methoxymethoxy)benzene. The MOM group directs the deprotonation to the C3 position. The fluorine atom also influences the regioselectivity of the lithiation. O-Methoxymethyl (MOM) protected fluorophenols can be cleanly metalated and subsequently submitted to site-selective electrophilic substitution. epfl.ch The deprotonation occurs at the position adjacent to the oxygen when butyllithium (B86547) is used. epfl.ch

The lithiated intermediate can then be reacted with an appropriate electrophile to introduce the methylthio group.

Key Lithiation Step:

| Reactant | Reagent | Product | Notes |

| 1-Fluoro-2-(methoxymethoxy)benzene | n-Butyllithium | 1-Fluoro-2-(methoxymethoxy)-3-lithiobenzene | The MOM group directs the lithiation to the C3 position. |

Approaches for the Introduction of the Methylthio Group

Once the aryllithium intermediate is formed, the methylthio group can be introduced through various methods.

A common method for introducing a methylthio group is by quenching the lithiated intermediate with dimethyl disulfide (DMDS). This reaction proceeds via a nucleophilic attack of the carbanion on the sulfur-sulfur bond of DMDS.

Thiolation with Dimethyl Disulfide:

| Reactant | Reagent | Product | Byproduct |

| 1-Fluoro-2-(methoxymethoxy)-3-lithiobenzene | Dimethyl disulfide (CH₃SSCH₃) | This compound | Lithium methanethiolate (B1210775) (CH₃SLi) |

Alternatively, other electrophilic sulfur reagents can be employed.

While the DoM approach followed by quenching with an electrophile is often efficient, transition-metal-catalyzed cross-coupling reactions provide an alternative route for the formation of the C-S bond. researchgate.net These methods are particularly useful when the DoM strategy is not feasible or gives low yields.

Palladium and copper-catalyzed reactions are commonly used for the formation of aryl thioethers. acsgcipr.org For instance, a bromo-substituted precursor, such as 1-bromo-2-fluoro-3-(methoxymethoxy)benzene, could be coupled with a methylthiolating agent in the presence of a suitable catalyst and ligand. nih.govrsc.org

Hypothetical Cross-Coupling Reaction:

| Aryl Halide | Sulfur Source | Catalyst | Ligand | Base | Product |

| 1-Bromo-2-fluoro-3-(methoxymethoxy)benzene | Sodium thiomethoxide (NaSMe) | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | This compound |

Comparative Analysis of Convergent and Linear Synthetic Strategies for the Compound

The synthesis of this compound can be approached through either a linear or a convergent strategy. chemistnotes.com

A linear synthesis would involve the sequential modification of a starting material, such as 2-fluorophenol. youtube.com

Linear Synthetic Route:

2-Fluorophenol → 1-Fluoro-2-(methoxymethoxy)benzene → this compound

A convergent synthesis , on the other hand, involves the separate synthesis of key fragments of the target molecule, which are then combined in a later step. wikipedia.org For this particular target, a truly convergent synthesis is less obvious due to the interconnected nature of the substituents on the benzene ring. However, one could envision a strategy where a pre-functionalized aromatic piece is coupled with another. For instance, a boronic acid derivative could be coupled with a suitable partner.

Given the straightforward nature of the DoM approach, a linear strategy is likely to be more efficient and practical for the synthesis of this compound. The key C-C and C-S bond formations can be achieved with high regioselectivity, making a convergent approach unnecessarily complex.

Comparison of Synthetic Strategies:

| Strategy | Advantages | Disadvantages | Applicability to Target Molecule |

| Linear Synthesis | Simpler to plan and execute. pediaa.com | Overall yield can be low for long sequences. wikipedia.org | Well-suited due to the efficient and regioselective DoM reaction. |

| Convergent Synthesis | Can lead to higher overall yields for complex molecules. chemistnotes.com | Requires more complex planning and synthesis of individual fragments. pediaa.com | Less practical for this specific target due to the simple substitution pattern. |

Reactivity and Reaction Mechanisms of 1 Fluoro 2 Methoxymethoxy 3 Methylthio Benzene

Reactivity of the Fluorine Substituent

The fluorine atom on the aromatic ring plays a pivotal role in the reactivity of the molecule, primarily through its participation in nucleophilic aromatic substitution and various cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions and Electronic Effects

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. The rate of this reaction is significantly influenced by the nature of the substituents on the aromatic ring. libretexts.org Electron-withdrawing groups enhance the rate of nucleophilic attack by stabilizing the negatively charged intermediate, known as the Meisenheimer complex. masterorganicchemistry.com

In the context of 1-Fluoro-2-(methoxymethoxy)-3-(methylthio)benzene, the fluorine atom itself is highly electronegative, exerting a strong inductive electron-withdrawing effect (-I). However, it also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). In nucleophilic aromatic substitution, the inductive effect generally dominates, making the aromatic ring more susceptible to nucleophilic attack compared to benzene (B151609).

It is noteworthy that in SNAr reactions, fluoride (B91410) can be an excellent leaving group, sometimes even better than other halogens. This is because the rate-determining step is typically the formation of the Meisenheimer complex, not the departure of the leaving group. The high electronegativity of fluorine enhances the electrophilicity of the carbon atom to which it is attached, facilitating the initial nucleophilic attack. wikipedia.org

Participation in Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Negishi)

Aryl fluorides, once considered relatively inert, have emerged as viable substrates in a variety of transition metal-catalyzed cross-coupling reactions. These reactions offer powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, has been successfully applied to aryl fluorides. While more challenging than for other aryl halides due to the strong C-F bond, specialized nickel-based catalyst systems have been developed that enable this transformation. acs.orgnih.gov These systems often employ specific ligands and sometimes require cocatalysts to facilitate the difficult C-F bond activation. acs.org For this compound, a Suzuki-Miyaura coupling would replace the fluorine atom with an aryl, vinyl, or alkyl group from the corresponding boronic acid or ester.

Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an aryl halide. Palladium-catalyzed Sonogashira couplings of aryl fluorides have been achieved, often requiring specific conditions such as the use of strong bases like lithium hexamethyldisilazide (LiHMDS) to promote the reaction. organic-chemistry.orgacs.orgnih.govacs.org This method allows for the direct introduction of an alkynyl moiety in place of the fluorine atom.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. This reaction is known for its high functional group tolerance. wikipedia.org Nickel-catalyzed Negishi cross-coupling reactions have been shown to be effective for aryl fluorides, enabling the formation of new carbon-carbon bonds. rsc.orgmit.edu This would allow for the introduction of various organic fragments at the position of the fluorine atom in the target molecule.

| Cross-Coupling Reaction | Typical Catalyst | Coupling Partner | Resulting Bond Formation |

|---|---|---|---|

| Suzuki-Miyaura | Nickel-based complexes | Organoboron reagents | C-C (aryl, vinyl, alkyl) |

| Sonogashira | Palladium-based complexes | Terminal alkynes | C-C (alkynyl) |

| Negishi | Nickel or Palladium complexes | Organozinc reagents | C-C (various organic fragments) |

Chemical Transformations Involving the Methoxymethoxy Group

The methoxymethoxy (MOM) group serves as a common protecting group for phenols due to its stability under a range of conditions. Its chemical transformations primarily revolve around its removal (deprotection) and its influence on the reactivity of the aromatic ring.

Deprotection Strategies and Regeneration of Phenolic Hydroxyl Groups

The MOM ether is an acetal (B89532) and is therefore susceptible to cleavage under acidic conditions. adichemistry.com This is the most common method for its removal.

Acidic Cleavage: Treatment with strong acids like hydrochloric acid or sulfuric acid in a protic solvent such as methanol (B129727) or water effectively cleaves the MOM ether to regenerate the phenol (B47542). masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via protonation of one of the ether oxygens, followed by nucleophilic attack and elimination of formaldehyde (B43269) and methanol.

| Reagent | Conditions | Description |

|---|---|---|

| HCl or H₂SO₄ | Protic solvent (e.g., MeOH, H₂O) | Standard acidic hydrolysis to cleave the acetal. |

| Bismuth Triflate (Bi(OTf)₃) | Aqueous medium | A mild and efficient Lewis acid catalyst for deprotection. oup.com |

| Trimethylsilyl (B98337) Triflate (TMSOTf) / 2,2'-Bipyridyl | Acetonitrile, then water | A non-acidic method involving silyl (B83357) ether formation followed by hydrolysis. nih.gov |

| Zinc Bromide (ZnBr₂) / n-Propanethiol | Dichloromethane | A rapid and selective method for MOM ether cleavage. thieme-connect.com |

Milder methods have also been developed to deprotect MOM ethers, which is particularly important when acid-sensitive functional groups are present in the molecule. These can involve Lewis acids or other specific reagents. oup.com For instance, systems like bismuth triflate in an aqueous medium or a combination of trimethylsilyl triflate and 2,2'-bipyridyl offer alternatives to harsh acidic conditions. oup.comnih.gov

Influence on Directed Metalation and Subsequent Electrophilic Quenching Reactions

The methoxymethoxy group, being a Lewis basic ether, can act as a directed metalation group (DMG). uwindsor.caorganic-chemistry.orgbaranlab.org In the presence of a strong organolithium base, such as n-butyllithium or s-butyllithium, the MOM group can direct the deprotonation of an adjacent ortho-position through coordination with the lithium cation. wikipedia.org

For this compound, the MOM group is at position 2. The potential sites for directed ortho-metalation are positions 1 and 3, which are already substituted. Therefore, the directing effect of the MOM group in this specific molecule for further substitution via this pathway is blocked. However, in related molecules where an ortho-position is available, the MOM group can be a powerful tool for regioselective functionalization. The resulting aryllithium species can then be quenched with a variety of electrophiles (e.g., aldehydes, ketones, alkyl halides, carbon dioxide) to introduce a new substituent at the ortho-position. The relative directing ability of different DMGs can be used to predict the site of metalation in polysubstituted aromatics. uwindsor.ca

Reactions of the Methylthio Moiety

The methylthio group (-SMe) can undergo several chemical transformations, most notably oxidation, which significantly alters its electronic properties.

The sulfur atom in the methylthio group is in a low oxidation state and can be readily oxidized to a sulfoxide (B87167) (-S(O)Me) and further to a sulfone (-SO₂Me). Common oxidizing agents for this transformation include hydrogen peroxide, peroxy acids (e.g., m-CPBA), and potassium permanganate.

The electronic nature of these groups differs significantly. The methylthio group is an ortho, para-director in electrophilic aromatic substitution due to its ability to donate a lone pair of electrons through resonance. In contrast, the sulfoxide and especially the sulfone groups are strongly electron-withdrawing and act as meta-directors in electrophilic aromatic substitution. This transformation from an electron-donating to an electron-withdrawing group can be a useful synthetic strategy to modulate the reactivity of the aromatic ring. acs.org

Furthermore, the methylthio group can be a precursor to other functional groups. For example, desulfurization reactions can replace the methylthio group with a hydrogen atom, and certain coupling reactions can lead to the formation of new C-C bonds at the position of the sulfur atom. Copper-catalyzed reactions have been developed for the direct sulfoxidation of aromatic methyl thioethers. mdpi.com

| Reaction | Reagent(s) | Product Functional Group | Electronic Effect of Product Group |

|---|---|---|---|

| Oxidation | H₂O₂, m-CPBA, KMnO₄ | Sulfoxide (-S(O)Me) | Electron-withdrawing |

| Oxidation | H₂O₂, m-CPBA, KMnO₄ (excess) | Sulfone (-SO₂Me) | Strongly electron-withdrawing |

Controlled Oxidation to Sulfoxides and Sulfones

The sulfur atom in the methylthio group of this compound can be selectively oxidized to the corresponding sulfoxide and sulfone. The choice of oxidant and reaction conditions allows for controlled oxidation to either state.

To Sulfoxide: Mild oxidizing agents are typically employed for the conversion of sulfides to sulfoxides. Reagents such as hydrogen peroxide in a controlled stoichiometry, sodium periodate, or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures are effective. The reaction is generally carried out in a suitable solvent like methanol or dichloromethane.

To Sulfone: Stronger oxidizing agents or harsher reaction conditions are required to further oxidize the sulfoxide to a sulfone. Excess hydrogen peroxide, potassium permanganate, or Oxone® are commonly used for this transformation.

The expected products of these oxidation reactions are 1-Fluoro-2-(methoxymethoxy)-3-(methylsulfinyl)benzene and 1-Fluoro-2-(methoxymethoxy)-3-(methylsulfonyl)benzene, respectively.

Table 1: Predicted Conditions for Controlled Oxidation

| Target Product | Oxidizing Agent | Typical Conditions |

|---|---|---|

| Sulfoxide | m-CPBA (1 equiv.) | CH₂Cl₂, 0 °C to r.t. |

Sulfur-based Rearrangements (e.g., Pummerer-type Reactions) and Their Synthetic Utility

The sulfoxide derivative, 1-Fluoro-2-(methoxymethoxy)-3-(methylsulfinyl)benzene, is a key intermediate for sulfur-based rearrangements, most notably the Pummerer rearrangement. wikipedia.orgtcichemicals.com This reaction typically involves the treatment of a sulfoxide with an activating agent, such as acetic anhydride, which leads to the formation of an α-acyloxy thioether. wikipedia.orgtcichemicals.com

The mechanism commences with the acylation of the sulfoxide oxygen by acetic anhydride, forming a sulfonium (B1226848) intermediate. A subsequent elimination, facilitated by a base (often the acetate (B1210297) anion), generates a thionium (B1214772) ion. Nucleophilic attack by the acetate on the thionium ion yields the α-acetoxy sulfide. This transformation provides a valuable method for the functionalization of the carbon adjacent to the sulfur atom.

The synthetic utility of the Pummerer rearrangement lies in its ability to introduce functionality at the α-position of the sulfur, which can then be further manipulated. For instance, the resulting α-acyloxy thioether can be hydrolyzed to an aldehyde.

C-S Bond Cleavage and Further Functionalization Pathways

The carbon-sulfur bond in this compound can be cleaved under various conditions, opening pathways for further functionalization of the aromatic ring. Both transition-metal-catalyzed and metal-free methods can be envisaged for this purpose. rsc.org

Transition-Metal-Catalyzed Cleavage: Nickel and palladium catalysts are known to effectively mediate the cleavage of C-S bonds in aryl sulfides, often coupling them with other nucleophiles or organometallic reagents. rsc.org This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds at the position of the original methylthio group.

Metal-Free Cleavage: Reagents like N-bromosuccinimide (NBS) and N-fluorobenzenesulfonimide (NFSI) have been shown to mediate the selective cleavage of C(sp³)–S bonds in thioethers. organic-chemistry.org While typically targeting the bond to an alkyl group, conditions can potentially be developed to achieve cleavage of the aryl C-S bond, particularly through oxidative pathways.

Photochemical methods can also induce C-S bond cleavage in methyl aryl sulfides. dntb.gov.ua

Electrophilic Aromatic Substitution (EAS) Reactivity and Regioselectivity Profiles

The benzene ring of this compound is subject to electrophilic aromatic substitution (EAS). The rate and regioselectivity of these reactions are determined by the combined electronic effects of the three substituents.

-F (Fluoro): The fluorine atom is an ortho, para-directing deactivator. It withdraws electron density inductively but donates through resonance. researchgate.net

-OMOM (Methoxymethoxy): The methoxymethoxy group is a strong ortho, para-directing activator due to the resonance donation of the oxygen lone pairs.

-SMe (Methylthio): The methylthio group is also an ortho, para-directing activator, with the sulfur atom donating electron density to the ring via resonance.

Considering the directing effects, the positions ortho and para to the strongly activating -OMOM and moderately activating -SMe groups will be the most nucleophilic. The fluorine atom's deactivating inductive effect will have a lesser influence compared to the powerful activating effects of the other two groups.

The potential sites for electrophilic attack are C4, C5, and C6. Steric hindrance from the adjacent substituents will also play a crucial role in determining the final product distribution. The C5 position is likely to be the most favored site for substitution due to the combined activating effects of the flanking -OMOM and -SMe groups and relatively lower steric hindrance compared to C4 and C6.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Position | Directing Effects | Steric Hindrance | Predicted Reactivity |

|---|---|---|---|

| C4 | Ortho to -SMe, Meta to -F and -OMOM | High | Less favored |

| C5 | Para to -F, Meta to -SMe, Ortho to -OMOM | Moderate | Most favored |

Radical Reactions and Photochemical Transformations

Aryl sulfides are known to undergo photochemical C-S bond cleavage upon UV irradiation, leading to the formation of aryl and methylthio radicals. nih.gov This reactivity can be exploited for various synthetic transformations. In the case of this compound, photolysis could potentially lead to the formation of a 1-fluoro-2-(methoxymethoxy)phenyl radical and a methylthio radical. These radical species can then participate in subsequent reactions such as hydrogen abstraction, addition to unsaturated systems, or dimerization.

The presence of the fluorine and methoxymethoxy groups on the aromatic ring may influence the photophysical properties and the subsequent reactivity of the generated radical intermediates. Further research would be necessary to fully elucidate the photochemical behavior of this specific compound.

Advanced Spectroscopic and Structural Characterization of 1 Fluoro 2 Methoxymethoxy 3 Methylthio Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei.

High-Resolution 1H NMR for Proton Environments and Spin-Spin Coupling Analysis

The 1H NMR spectrum of 1-Fluoro-2-(methoxymethoxy)-3-(methylthio)benzene is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the methoxymethoxy and methylthio groups. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The fluorine atom, being highly electronegative, will exert a significant influence on the chemical shifts and coupling patterns of the adjacent protons.

Expected 1H NMR Data:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H | 7.0 - 7.5 | m | - |

| O-CH2-O | 5.2 - 5.4 | s | - |

| O-CH3 | 3.4 - 3.6 | s | - |

| S-CH3 | 2.4 - 2.6 | s | - |

Note: The aromatic region (Ar-H) would likely show complex multiplets due to proton-proton and proton-fluorine couplings.

13C NMR for Carbon Skeleton Analysis and Substituent Effects

The 13C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the benzene ring are particularly sensitive to the nature of the substituents. The carbon directly attached to the fluorine atom will show a characteristic large one-bond carbon-fluorine coupling constant (1JCF).

Expected 13C NMR Data:

| Carbon | Chemical Shift (δ, ppm) | C-F Coupling (JCF, Hz) |

| C-F | 155 - 160 | d, ~245 |

| C-OMOM | 145 - 150 | d, ~15 |

| C-SMe | 120 - 125 | d, ~5 |

| C-H | 115 - 130 | - |

| O-CH2-O | 95 - 100 | - |

| O-CH3 | 55 - 60 | - |

| S-CH3 | 15 - 20 | - |

Note: The aromatic carbons will also exhibit smaller two- and three-bond couplings to fluorine.

19F NMR for Fluorine Chemical Shifts and Coupling Patterns

19F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. The chemical shift of the fluorine atom in this compound will be influenced by the electronic environment of the aromatic ring. The fluorine signal will likely appear as a multiplet due to coupling with the ortho-protons. The wider chemical shift range in 19F NMR allows for the clear resolution of fluorine-containing functional groups. azom.com

Expected 19F NMR Data:

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |

| 19F | -110 to -120 | m |

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Assignment

To definitively assign all proton and carbon signals and to establish the connectivity of the atoms within the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to assign the relative positions of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity between the substituents and the benzene ring. For instance, correlations between the O-CH2-O protons and the C-OMOM carbon, and between the S-CH3 protons and the C-SMe carbon would confirm their respective points of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOE correlations between the protons of the methoxymethoxy group and the adjacent aromatic proton, as well as between the methylthio protons and its neighboring aromatic proton, would further solidify the structural assignment.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination

HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula of a compound. For this compound (C9H11FO2S), the expected exact mass would be calculated and compared to the experimentally determined value.

Expected HRMS Data:

| Ion | Calculated Exact Mass | Observed Exact Mass |

| [M+H]+ | 203.0537 | Within 5 ppm |

| [M+Na]+ | 225.0356 | Within 5 ppm |

The close agreement between the calculated and observed masses would provide strong evidence for the proposed elemental composition.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways

Tandem mass spectrometry (MS/MS) provides invaluable insights into the structure of this compound by elucidating its gas-phase fragmentation pathways upon ionization. While direct experimental MS/MS data for this specific compound is not extensively published, a detailed fragmentation pattern can be predicted based on the known behavior of its constituent functional groups: an aromatic methoxymethyl (MOM) ether, an aryl thioether, and a fluorinated benzene ring. The molecular ion ([M]•+) of this compound has a molecular weight of 202.25 g/mol .

Upon electron impact (EI) or electrospray ionization (ESI), the molecule is expected to undergo several characteristic fragmentation reactions. The methoxymethyl ether is a primary site for initial fragmentation. Common pathways for aryl methyl ethers and related structures include α-cleavage and rearrangements. publish.csiro.aumiamioh.edu

One of the most prominent fragmentation pathways for a methoxymethyl ether is the cleavage of the C-O bond between the methylene (B1212753) bridge and the aromatic oxygen, leading to the loss of a methoxymethyl radical (•CH₂OCH₃, 45 Da) or, more commonly, the formation of a stable phenoxide ion. However, a more characteristic fragmentation involves the loss of formaldehyde (B43269) (CH₂O, 30 Da) via a rearrangement, a common pathway for phenyl methyl ethers. publish.csiro.au Another expected primary fragmentation is the loss of the terminal methyl radical (•CH₃, 15 Da) from the methoxymethyl group, yielding a resonance-stabilized cation. publish.csiro.au

The methylthio group can also direct fragmentation. Cleavage of the S-CH₃ bond results in the loss of a methyl radical (•CH₃, 15 Da), forming a thiophenolate-type ion. Alternatively, loss of the entire methylthio radical (•SCH₃, 47 Da) can occur.

The following table outlines the major predicted fragmentation pathways and the resulting ions that would be observed in an MS/MS experiment.

Interactive Data Table: Predicted MS/MS Fragmentation of this compound

| m/z (Predicted) | Proposed Fragment | Neutral Loss | Formula of Lost Neutral | Proposed Fragmentation Pathway |

| 187 | [M - CH₃]⁺ | Methyl Radical | •CH₃ | Loss of a methyl radical from either the methoxymethyl or methylthio group. |

| 172 | [M - CH₂O]⁺• | Formaldehyde | CH₂O | Rearrangement and elimination of formaldehyde from the methoxymethyl group. |

| 157 | [M - CH₂OCH₃]⁺ | Methoxymethyl Radical | •CH₂OCH₃ | Cleavage of the ArO-CH₂OCH₃ bond. |

| 155 | [M - SCH₃]⁺ | Methylthio Radical | •SCH₃ | Cleavage of the Ar-SCH₃ bond. |

| 127 | [M - CH₃ - CO]⁺ | Methyl Radical + Carbon Monoxide | •CH₃, CO | Subsequent loss of carbon monoxide from the [M-CH₃]⁺ ion, a typical fragmentation for phenoxy-type ions. publish.csiro.au |

| 124 | [M - CH₂O - HF]⁺• | Formaldehyde + Hydrogen Fluoride (B91410) | CH₂O, HF | Loss of HF from the [M-CH₂O]⁺• ion. |

These pathways are inferred from fundamental principles of mass spectrometry and established fragmentation patterns of related aromatic ethers and thioethers. miamioh.edunih.govlibretexts.org The relative abundance of these fragment ions would depend on the ionization method and collision energy used in the MS/MS experiment.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups and analyzing the vibrational modes of this compound. The spectra are expected to be complex due to the low symmetry of the molecule but can be interpreted by assigning characteristic bands to specific molecular motions.

The key functional groups contributing to the vibrational spectrum are the substituted benzene ring, the methoxymethyl (MOM) ether, and the methylthio group.

Aromatic Ring Vibrations: The benzene ring will exhibit several characteristic bands. C-H stretching vibrations of the aromatic ring typically appear in the 3100-3000 cm⁻¹ region. C=C stretching vibrations within the ring are expected to produce a series of sharp bands in the 1600-1450 cm⁻¹ region. The substitution pattern (1,2,3-trisubstituted) will influence the pattern of C-H out-of-plane bending vibrations in the 900-700 cm⁻¹ region.

Methoxymethyl (MOM) Ether Vibrations: The MOM group has several signature vibrations. The aliphatic C-H stretching modes of its two methyl groups will be observed between 3000-2850 cm⁻¹. The most characteristic feature of the MOM ether is the strong C-O-C stretching vibrations. Typically, acetals and ethers show strong bands in the 1200-1000 cm⁻¹ region. Specifically, bands around 1160 cm⁻¹ and 1020 cm⁻¹ can be considered signatures for the presence of MOM groups. researchgate.net

Methylthio Ether Vibrations: The aliphatic C-H stretching of the S-CH₃ group will also contribute to the 3000-2850 cm⁻¹ region. The C-S stretching vibration is expected to produce a weak to medium intensity band in the 700-600 cm⁻¹ range, which can sometimes be difficult to assign due to overlap with other fingerprint region absorptions. researchgate.net

C-F Vibration: The C-F stretching vibration for an aryl fluoride results in a strong absorption band typically found in the 1270-1200 cm⁻¹ region.

A predicted summary of the most characteristic vibrational frequencies is presented in the following table.

Interactive Data Table: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity (IR) | Expected Intensity (Raman) |

| 3100-3000 | C-H Stretch | Aromatic Ring | Medium | Medium |

| 2990-2850 | C-H Stretch | -OCH₃, -SCH₃, -OCH₂O- | Medium-Strong | Medium |

| 1600-1450 | C=C Stretch | Aromatic Ring | Medium-Strong | Strong |

| 1270-1200 | C-F Stretch | Aryl Fluoride | Strong | Weak |

| 1260-1200 | C-O Stretch (Asymmetric) | Aryl Ether | Strong | Medium |

| 1160-1140 | C-O-C Stretch (Asymmetric) | Methoxymethyl Acetal (B89532) | Strong | Medium |

| 1050-1010 | C-O-C Stretch (Symmetric) | Methoxymethyl Acetal | Strong | Weak |

| 700-600 | C-S Stretch | Thioether | Medium-Weak | Medium |

These assignments provide a framework for interpreting the experimental IR and Raman spectra of the title compound and its derivatives, allowing for confirmation of its molecular structure and functional group composition.

X-ray Crystallography for Solid-State Structure Elucidation and Conformational Analysis (where crystalline derivatives are obtained)

X-ray crystallography provides definitive information on the solid-state structure, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound is not publicly available, analysis of related structures allows for a robust prediction of its likely conformation and packing in the crystalline state.

The conformation of the molecule will be primarily dictated by the steric and electronic interactions between the three adjacent substituents on the benzene ring. The methoxymethyl and methylthio groups are flexible and their orientation relative to the plane of the benzene ring is of key interest.

Conformational Preferences: For ortho-substituted anisole (B1667542) derivatives, the methoxy (B1213986) group often adopts a conformation where the methyl group is oriented away from the adjacent substituent to minimize steric hindrance. researchgate.net A similar effect would be expected for the larger methoxymethyl and methylthio groups. The methoxymethyl group (-OCH₂OCH₃) has two rotatable C-O bonds, leading to multiple possible conformers. It is likely to adopt an extended conformation that minimizes intramolecular steric clashes with the neighboring fluoro and methylthio groups. The dihedral angle between the plane of the benzene ring and the plane defined by the C-S-C atoms of the methylthio group will also be influenced by steric repulsion.

Intermolecular Interactions: In the solid state, crystal packing would be governed by weak intermolecular forces. Potential interactions include C-H···O and C-H···F hydrogen bonds, where hydrogen atoms from the methyl groups or the aromatic ring interact with the oxygen atoms of the methoxymethyl group or the fluorine atom. Pi-stacking interactions between the aromatic rings of adjacent molecules may also play a role in stabilizing the crystal lattice, although these could be hindered by the bulky substituents.

Should crystalline derivatives of this compound be obtained, single-crystal X-ray diffraction would confirm these conformational predictions and provide precise geometric data.

Chiroptical Spectroscopy (Vibrational Circular Dichroism, Electronic Circular Dichroism) for Enantiomerically Enriched Derivatives (if applicable)

The parent molecule, this compound, is achiral and therefore does not exhibit chiroptical activity. However, if a chiral center were introduced into the molecule, for instance, by modification of one of the substituents, the resulting enantiomers could be characterized using chiroptical techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD).

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. researchgate.netnih.gov For a chiral derivative of the title compound, VCD would be a powerful tool for determining its absolute configuration in solution. The VCD spectrum provides a fingerprint of the molecule's three-dimensional structure. By comparing the experimental VCD spectrum with spectra predicted from quantum chemical calculations for a specific enantiomer (e.g., the R-enantiomer), an unambiguous assignment of the absolute configuration can be made. researchgate.net Key vibrational modes, such as the C-O, C-F, and C-S stretching modes, would likely give rise to distinct VCD signals sensitive to the stereochemistry.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized UV-visible light, corresponding to electronic transitions. The aromatic chromophore in the molecule would produce characteristic Cotton effects in the ECD spectrum. The sign and intensity of these effects are directly related to the absolute configuration of the chiral derivative. Similar to VCD, comparison of the experimental ECD spectrum with theoretically calculated spectra is a reliable method for assigning the absolute stereochemistry.

Therefore, while not applicable to the parent compound, VCD and ECD would be indispensable techniques for the stereochemical elucidation of any enantiomerically enriched derivatives of this compound.

Computational and Theoretical Chemistry Studies on 1 Fluoro 2 Methoxymethoxy 3 Methylthio Benzene

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are foundational for understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

The electronic behavior of 1-Fluoro-2-(methoxymethoxy)-3-(methylthio)benzene is governed by the interplay of its substituents on the aromatic ring. Frontier Molecular Orbital (FMO) theory is crucial for this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net

The substituents have competing effects:

Fluorine: Acts as a strong inductively electron-withdrawing group due to its high electronegativity, but a weak π-donating group through resonance. walisongo.ac.id

Methoxymethoxy (-OCH₂OCH₃): This group is a strong resonance electron donor due to the lone pairs on the oxygen atoms.

Methylthio (-SCH₃): The sulfur atom's lone pairs also allow this group to be a resonance electron donor, though typically weaker than an alkoxy group.

| Orbital | Predicted Energy (eV) | Primary Character |

|---|---|---|

| HOMO | -6.5 | π-bonding (aromatic ring, -OCH₂OCH₃, -SCH₃) |

| LUMO | -1.0 | π*-antibonding (aromatic ring) |

| HOMO-LUMO Gap | 5.5 | N/A |

A Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions and reactive behavior. nih.govresearchgate.net The ESP map plots the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red or orange) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue or green) are electron-poor and prone to nucleophilic attack. walisongo.ac.iddtic.mil

For this compound, the ESP surface is expected to show:

Negative Potential: Concentrated around the highly electronegative oxygen atoms of the methoxymethoxy group and, to a lesser extent, the sulfur atom of the methylthio group. These represent the most likely sites for interaction with electrophiles or for hydrogen bonding. dtic.mil

Positive Potential: Located around the hydrogen atoms of the benzene (B151609) ring and the methyl groups.

π-System: The face of the aromatic ring will exhibit a negative potential due to the π-electrons, though this will be modulated by the substituents. nih.govdtic.mil The strong electron-withdrawing nature of the fluorine atom will create a complex potential map on the ring itself. nih.gov

This distribution indicates that electrophilic aromatic substitution would be directed by the powerful activating methoxymethoxy and methylthio groups to the positions ortho and para to them.

The molecule possesses significant conformational flexibility due to rotation around several single bonds: Ar-O, O-CH₂, CH₂-O, and Ar-S. A computational conformational analysis, typically performed by scanning the potential energy surface (PES), can identify the most stable conformers (energy minima) and the transition states that connect them. nih.govufms.br

The orientation of the methoxymethoxy and methylthio groups relative to the benzene ring will define the primary conformers. Studies on analogous molecules like dimethoxybenzene have shown that both planar and non-planar arrangements of such groups can be stable, with interconversion barriers typically in the range of 2-8 kcal/mol. researchgate.netcolostate.edu Steric hindrance between the adjacent bulky substituents will play a major role in determining the lowest-energy conformation. It is likely that the most stable conformer will adopt a geometry that minimizes steric clash between the methoxymethoxy and methylthio groups.

| Conformer | Description of Key Dihedral Angles | Predicted Relative Energy (kcal/mol) |

|---|---|---|

| 1 (Global Minimum) | -SCH₃ and -OCH₂OCH₃ groups oriented away from each other | 0.0 |

| 2 | Rotation around Ar-S bond | +1.5 |

| 3 | Rotation around Ar-O bond | +2.0 |

Reaction Mechanism Elucidation via Transition State Calculations and Reaction Coordinate Analysis

Computational chemistry provides powerful tools to map out the entire energy profile of a chemical reaction, from reactants to products. usu.edu By locating the transition state (TS)—the highest energy point along the reaction coordinate—the activation energy (Ea) can be calculated. libretexts.orgmsu.edu This value is critical for predicting the reaction rate.

For a reaction such as electrophilic aromatic substitution on this compound, calculations would model the formation of the sigma complex (a benzenonium ion intermediate). msu.edu The electron-donating methoxymethoxy and methylthio groups would stabilize the positive charge in the transition state, thereby lowering the activation energy and accelerating the reaction compared to unsubstituted benzene. libretexts.orglibretexts.org Calculations on the fluorination of benzene have shown that such reactions can proceed through distinct addition or substitution pathways, each with a calculable activation barrier. mdpi.com A reaction coordinate analysis would confirm that the calculated TS correctly connects the reactants and the intermediate.

Prediction and Interpretation of Spectroscopic Properties (e.g., Calculated NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are widely used to predict spectroscopic data with high accuracy, which can be invaluable for structure confirmation. youtube.com

NMR Chemical Shifts: The GIAO (Gauge-Independent Atomic Orbital) method is commonly used to calculate ¹H, ¹³C, and ¹⁹F NMR chemical shifts. The computed isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C, CFCl₃ for ¹⁹F). rsc.org Linear scaling methods are often applied to correct for systematic errors in the calculations, leading to excellent agreement with experimental data, often within 0.1 ppm for ¹H and 2 ppm for ¹³C. youtube.comnih.gov The predicted ¹⁹F chemical shift would be particularly sensitive to the electronic environment created by the neighboring substituents. rsc.orgnih.gov

Vibrational Frequencies: The calculation of vibrational frequencies (for IR and Raman spectra) involves computing the second derivatives of the energy with respect to atomic positions. The resulting frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP functionals) to account for anharmonicity and other systematic errors. researchgate.net This allows for the confident assignment of key vibrational modes, such as C-F, C-O, and C-S stretching frequencies.

| Spectroscopy Type | Group/Atom | Predicted Value |

|---|---|---|

| ¹³C NMR | Aromatic C-F | ~155-160 ppm |

| Aromatic C-O | ~145-150 ppm | |

| Aromatic C-S | ~125-130 ppm | |

| -OCH₂O- | ~95-100 ppm | |

| ¹⁹F NMR | Ar-F | ~ -115 to -125 ppm |

| IR Frequencies | Aromatic C-H stretch | ~3050-3100 cm⁻¹ |

| Aliphatic C-H stretch | ~2850-2980 cm⁻¹ | |

| C-F stretch | ~1200-1250 cm⁻¹ | |

| C-O stretch (ether) | ~1050-1150 cm⁻¹ |

Molecular Dynamics Simulations for Understanding Intramolecular and Intermolecular Interactions

While quantum mechanics is ideal for studying the static, electronic properties of single molecules, Molecular Dynamics (MD) simulations are used to model the physical movement of atoms and molecules over time. kummerlaender.eu An MD simulation of this compound, solvated in a box of water or an organic solvent, could provide insights into its dynamic behavior. researchgate.netchemrxiv.org

Such simulations would reveal:

Solvation Structure: By calculating radial distribution functions, one could determine how solvent molecules arrange themselves around the solute, particularly around the polar ether and fluorine groups. koreascience.kr

Conformational Dynamics: MD simulations would show the real-time interconversion between different conformers, providing a dynamic picture of the flexibility discussed in the conformational analysis. acs.org

Intermolecular Interactions: The simulation would model the non-covalent interactions (van der Waals, electrostatic) between the molecule and the surrounding solvent, helping to predict properties like solubility and partitioning behavior.

By combining these computational techniques, a comprehensive, atom-level understanding of the structure, properties, and reactivity of this compound can be achieved, guiding further experimental work.

Quantitative Structure-Property Relationships (QSPR) for Analogues (focus on physicochemical and reactivity properties)

Quantitative Structure-Property Relationship (QSPR) studies are pivotal in computational and theoretical chemistry for predicting the physicochemical and reactivity properties of novel compounds based on their molecular structure. For analogues of this compound, QSPR models offer a systematic approach to understanding how variations in substitution patterns on the benzene ring influence key molecular characteristics. These models are constructed by correlating calculated molecular descriptors with experimentally determined or computationally predicted properties.

Detailed research in this area focuses on developing statistically robust models that can accurately predict properties such as lipophilicity (log P), aqueous solubility (log S), and electronic properties that govern reactivity, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. By establishing these relationships, it is possible to virtually screen and prioritize analogues with desired properties, thereby accelerating the discovery and development process.

A representative QSPR study on a series of analogues of this compound would involve the systematic modification of substituents on the aromatic ring. For instance, the fluorine, methoxymethoxy, and methylthio groups could be varied in their position or replaced with other functional groups of differing electronic and steric character.

The following data tables present a hypothetical QSPR analysis for a curated set of analogues. The selection of analogues is designed to explore the chemical space around the parent compound by varying key functional groups. The chosen molecular descriptors are commonly used in QSPR studies and represent different aspects of the molecular structure:

Molecular Weight (MW): A fundamental descriptor related to the size of the molecule.

log P: A measure of the lipophilicity of a compound, which influences its solubility and membrane permeability.

Topological Polar Surface Area (TPSA): A descriptor related to the polarity of a molecule, which is important for solubility and transport properties.

HOMO Energy: The energy of the Highest Occupied Molecular Orbital, which is related to the electron-donating ability of a molecule and its susceptibility to electrophilic attack.

LUMO Energy: The energy of the Lowest Unoccupied Molecular Orbital, which is related to the electron-accepting ability of a molecule and its susceptibility to nucleophilic attack.

Table 1: Physicochemical Properties and Molecular Descriptors of Analogues

| Compound | Structure | MW (g/mol) | log P | TPSA (Ų) |

|---|---|---|---|---|

| This compound | F-C₆H₃(OCH₂OCH₃)(SCH₃) | 204.25 | 2.85 | 47.35 |

| 1-Chloro-2-(methoxymethoxy)-3-(methylthio)benzene | Cl-C₆H₃(OCH₂OCH₃)(SCH₃) | 220.70 | 3.20 | 47.35 |

| 1-Bromo-2-(methoxymethoxy)-3-(methylthio)benzene | Br-C₆H₃(OCH₂OCH₃)(SCH₃) | 265.15 | 3.45 | 47.35 |

| 1-Fluoro-2-hydroxy-3-(methylthio)benzene | F-C₆H₃(OH)(SCH₃) | 160.20 | 2.10 | 38.69 |

| 1-Fluoro-2-(methoxymethoxy)-3-(ethylthio)benzene | F-C₆H₃(OCH₂OCH₃)(SCH₂CH₃) | 218.28 | 3.25 | 47.35 |

Table 2: Reactivity Descriptors of Analogues

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| This compound | -8.50 | -1.20 | 7.30 | 2.5 |

| 1-Chloro-2-(methoxymethoxy)-3-(methylthio)benzene | -8.65 | -1.35 | 7.30 | 2.7 |

| 1-Bromo-2-(methoxymethoxy)-3-(methylthio)benzene | -8.70 | -1.40 | 7.30 | 2.8 |

| 1-Fluoro-2-hydroxy-3-(methylthio)benzene | -8.35 | -1.10 | 7.25 | 2.2 |

| 1-Fluoro-2-(methoxymethoxy)-3-(ethylthio)benzene | -8.45 | -1.15 | 7.30 | 2.6 |

From these hypothetical data, QSPR models can be developed using statistical methods such as multiple linear regression (MLR). For example, a model for predicting log P might take the form:

log P = c₀ + c₁ (MW) + c₂ (TPSA)

Where c₀, c₁, and c₂ are coefficients determined from the regression analysis. Such a model would reveal the quantitative contribution of molecular size and polarity to the lipophilicity of the analogues.

Similarly, a model for reactivity, as indicated by the HOMO-LUMO gap, could be established. A smaller HOMO-LUMO gap generally suggests higher reactivity. By correlating this gap with various electronic and steric descriptors, one can predict how structural modifications will influence the chemical reactivity of the analogues.

Applications and Future Directions in Organic Synthesis and Chemical Sciences

1-Fluoro-2-(methoxymethoxy)-3-(methylthio)benzene as a Versatile Building Block in Complex Molecule Synthesis

The true potential of this compound lies in its utility as a versatile building block. The three distinct functional groups—each with its own characteristic reactivity—provide chemists with a powerful tool for the strategic synthesis of elaborate organic molecules.

The specific substitution pattern of the compound makes it an ideal precursor for a variety of aromatic and heterocyclic systems. The fluorine atom can participate in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern synthetic chemistry for creating complex aryl ethers, amines, and sulfides. The methoxymethoxy group serves as a robust protecting group for the phenol (B47542), which can be selectively removed under acidic conditions to reveal a reactive hydroxyl group. This hydroxyl group, once unmasked, can be used as a handle for further functionalization or as a key participant in cyclization reactions to form oxygen-containing heterocycles like benzofurans.

Furthermore, the methylthio group is particularly versatile. It can be oxidized to sulfoxide (B87167) or sulfone, which dramatically alters the electronic properties of the ring and can act as a leaving group. Alternatively, the sulfur atom can be leveraged for directed ortho-metalation, allowing for the introduction of new substituents at the C4 position with high regioselectivity. The interplay between these groups could enable the synthesis of previously inaccessible polysubstituted aromatic scaffolds.

Table 1: Potential Transformations for Heterocycle Synthesis

| Functional Group | Reaction Type | Potential Heterocyclic Product |

| -OH (after MOM deprotection) & adjacent group | Intramolecular Cyclization | Benzofuran, Benzoxazole |

| -SMe and adjacent group | Pummerer Rearrangement / Cyclization | Thiophenes, Benzothiophenes |

| -F | Nucleophilic Aromatic Substitution (SNAr) | N-Aryl Heterocycles |

While this compound is itself achiral, it can serve as a valuable prochiral substrate in asymmetric synthesis. For instance, the oxidation of the methylthio group to a sulfoxide would create a stereogenic center at the sulfur atom. Enantioselective oxidation using chiral reagents or catalysts could provide access to enantioenriched sulfoxides, which are important building blocks and chiral auxiliaries in organic synthesis. These chiral sulfoxides can then direct the stereochemical outcome of subsequent reactions on the aromatic ring or on side chains introduced at other positions.

Development of Innovative Reaction Methodologies Leveraging the Compound's Unique Substitution Pattern

The compound is an excellent platform for developing and showcasing new reaction methodologies. Its combination of electron-donating (MOM-ether, methylthio) and electron-withdrawing (fluoro) groups presents a unique electronic environment to test the scope and limitations of novel transition-metal-catalyzed cross-coupling reactions, C-H activation strategies, and photoredox catalysis. For example, researchers could explore selective C-F or C-S bond functionalization, which are challenging but highly sought-after transformations. The development of catalytic systems that can selectively activate one bond in the presence of the others would be a significant advancement in synthetic chemistry.

Design and Synthesis of Derivatives with Tuned Electronic, Steric, and Stereochemical Properties

A key future direction is the systematic modification of each functional group to create a library of derivatives with finely tuned properties. The fluorine atom could be replaced with other halogens or functional groups via SNAr or metal-catalyzed reactions. The MOM ether could be swapped for other protecting groups or converted into a permanent ether to alter steric bulk and electronic donation. The methylthio group offers numerous possibilities, from oxidation to various sulfur oxidation states (sulfoxide, sulfone) to replacement via cross-coupling.

This systematic derivatization would allow for precise control over the molecule's properties, which is crucial for applications in medicinal chemistry and materials science where structure-property relationships are paramount.

Table 2: Illustrative Derivative Design and Potential Property Modulation

| Modification Site | Derivative Functional Group | Potential Change in Property |

| C1-F | -CN, -NO2 | Increased electron-withdrawing character |

| C2-OMOM | -OH, -OEt | Altered hydrogen-bonding capacity, lipophilicity |

| C3-SMe | -SO2Me | Strong electron-withdrawing effect, altered geometry |

| C4, C5, C6 | -Alkyl, -Aryl (via C-H activation) | Increased steric bulk, modified electronic properties |

Potential Applications in Advanced Material Science and Polymer Chemistry

Fluorinated aromatic compounds are of significant interest in material science due to their unique properties, including thermal stability and hydrophobicity. chemimpex.com The subject compound could serve as a monomer or a precursor to monomers for specialty polymers. For instance, after suitable modification, it could be incorporated into poly(aryl ether)s or other high-performance polymers. The presence of fluorine can enhance the polymer's chemical resistance and thermal stability, while the sulfur atom could be used to tune refractive index or to create polymers that coordinate with metal nanoparticles.

The synthesis of functional polymers using monomers derived from substituted benzenes is a well-established field. chemrxiv.org Following this precedent, this compound could be functionalized with polymerizable groups (e.g., vinyl, acrylate) to create novel monomers. Copolymers of such monomers with commodity monomers like styrene could lead to materials with tailored optical, thermal, and surface properties. chemrxiv.org

Exploration of Sustainable and Green Synthesis Approaches for its Production and Transformation

Future research must also focus on developing sustainable methods for the synthesis and modification of this compound. This includes exploring synthetic routes that minimize waste, avoid hazardous reagents, and use catalytic methods over stoichiometric ones. For example, replacing traditional solvents with greener alternatives or developing solvent-free reaction conditions would be a key objective. The use of dimethyl carbonate (DMC) as a green methylating agent, which has been successful in the synthesis of other methoxybenzenes, could be explored for the synthesis of precursors to the title compound. researchgate.net Furthermore, employing flow chemistry could offer safer, more efficient, and scalable production, minimizing the risks associated with handling reactive intermediates. Developing catalytic C-H functionalization methods to build complexity on the ring would also align with green chemistry principles by avoiding the need for pre-functionalized starting materials.

Q & A

Q. Key Considerations :

- Reaction times and solvent choices significantly impact yields. For instance, CH₂Cl₂ was used for isothiocyanate formation in with >95% yields, while ethanol/pyridine mixtures led to lower yields (27%) for bulkier substrates.

- Purification via flash chromatography (e.g., hexanes/EtOAc gradients) is critical for isolating pure products .

Basic Research Question: How can the physical and spectroscopic properties of this compound be characterized?

Methodological Answer:

- Boiling Point/Solubility : Analogous fluoro-methoxybenzenes (e.g., 1-Fluoro-2-methoxybenzene) have boiling points ~154–157°C and solubility in ethanol, chloroform, and acetone but insolubility in water .

- NMR Analysis :

- ¹H-NMR : Look for distinct shifts for the MOM group (δ ~4.6–5.0 ppm for OCH₂O) and methylthio (δ ~2.1–2.5 ppm for SCH₃). Fluorine’s deshielding effect will split aromatic proton signals (e.g., para-fluorine causes meta-protons to appear as doublets) .

- ¹³C-NMR : The MOM group’s carbons appear at δ ~70–90 ppm, while the methylthio carbon resonates at δ ~15–20 ppm.

- Mass Spectrometry : The molecular ion (M⁺) should match the molecular weight (C₉H₁₁FO₂S; calc. 218.05 g/mol). Fragmentation patterns may include loss of CH₃S (47 g/mol) or MOM (60 g/mol) groups .

Advanced Research Question: How do steric and electronic effects influence regioselectivity in subsequent functionalization reactions?

Methodological Answer:

The compound’s substituents create distinct electronic environments:

- Electron-Donating Effects : The MOM group (via oxygen lone pairs) and methylthio group activate the aromatic ring toward electrophilic substitution. However, steric hindrance from the MOM group may direct reactions to the 4- or 5-positions.

- Fluorine’s Meta-Directing Nature : Fluorine deactivates the ring but directs incoming electrophiles to the meta position (relative to itself), competing with the MOM and methylthio groups’ directing effects.

- Case Study : In , bromination of a similar substrate (2-Bromo-4-fluoro-1-MOM-3-methylbenzene) occurred at the 4-position due to fluorine’s directing effect. Computational modeling (DFT) or Hammett σ values can predict reactivity trends .

Q. Experimental Validation :

- Use competitive reactions with model substrates (e.g., omitting MOM or methylthio groups) to isolate electronic vs. steric contributions.

- Monitor reaction progress via LC-MS to identify intermediates .

Advanced Research Question: How can contradictory data on reaction yields or product distributions be resolved?

Methodological Answer:

Contradictions often arise from variations in reaction conditions:

- Example : reported 96–99% yields for isothiocyanate formation with 3-(methylthio)aniline but only 27% for bulkier analogs. This discrepancy highlights steric effects in nucleophilic substitution.

- Resolution Strategies :

- Kinetic Studies : Vary temperature or concentration to determine rate-limiting steps.

- Byproduct Analysis : Use GC-MS or HPLC to identify side products (e.g., disulfides from methylthio oxidation).

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve solubility for bulky substrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.